

An In-depth Technical Guide to 3-Thiophenecarboxaldehyde (CAS 498-62-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Thiophenecarboxaldehyde*

Cat. No.: *B150965*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenecarboxaldehyde, also known as 3-formylthiophene, is a heterocyclic aldehyde featuring a thiophene ring substituted at the 3-position with a formyl group.^[1] This compound is a critical building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its thiophene core is a key structural motif in numerous pharmaceuticals, including the antiplatelet agent clopidogrel. The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, making it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, spectral data, and safety information.

Physicochemical and Spectroscopic Data

The properties of **3-Thiophenecarboxaldehyde** are summarized below, providing essential data for its handling, characterization, and use in chemical reactions.

Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	498-62-4	[2]
Molecular Formula	C ₅ H ₄ OS	[2]
Molecular Weight	112.15 g/mol	[2]
Appearance	Clear yellow to light brown liquid	
Density	1.28 g/mL at 25 °C	
Melting Point	-30 °C	
Boiling Point	194-196 °C (lit.); 86-87 °C/20 mmHg (lit.)	
Flash Point	75 °C (167 °F) - closed cup	[3]
Solubility	Not miscible in water. Soluble in Chloroform, Hexanes.	
Refractive Index (n ₂₀ /D)	1.583 (lit.)	
Vapor Pressure	0.31 mmHg (20 °C)	[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Thiophenecarboxaldehyde**.

Assignment	Chemical Shift (ppm)	Coupling Constant (Hz)	Reference(s)
Aldehyde H	9.922	J = 0.8 Hz, J = 0.4 Hz	[4]
Thiophene H ₂	8.125	J = 1.2 Hz, J = 2.8 Hz	[4]
Thiophene H ₅	7.526	J = 1.2 Hz, J = 5.1 Hz	[4]
Thiophene H ₄	7.371	J = 2.8 Hz, J = 5.1 Hz	[4]

Assignment	Chemical Shift (ppm)	Reference(s)
C=O (Aldehyde)	185.5	[4]
Thiophene C3	142.1	[4]
Thiophene C2	135.2	[4]
Thiophene C5	133.2	[4]
Thiophene C4	127.3	[4]

Wavenumber (cm ⁻¹)	Assignment	Intensity	Reference(s)
3100-3000	Aromatic C-H Stretch	Medium	[5]
2830-2695	Aldehyde C-H Stretch	Medium	[6]
1740-1690	C=O Carbonyl Stretch	Strong	[6]
1600-1400	Aromatic C=C Stretch	Medium	[7]

Synthesis and Experimental Protocols

Several synthetic routes to **3-Thiophenecarboxaldehyde** have been reported. A common and effective method involves the lithiation of 3-bromothiophene followed by formylation.

Synthesis of **3-Thiophenecarboxaldehyde** via Lithiation of **3-Bromothiophene**

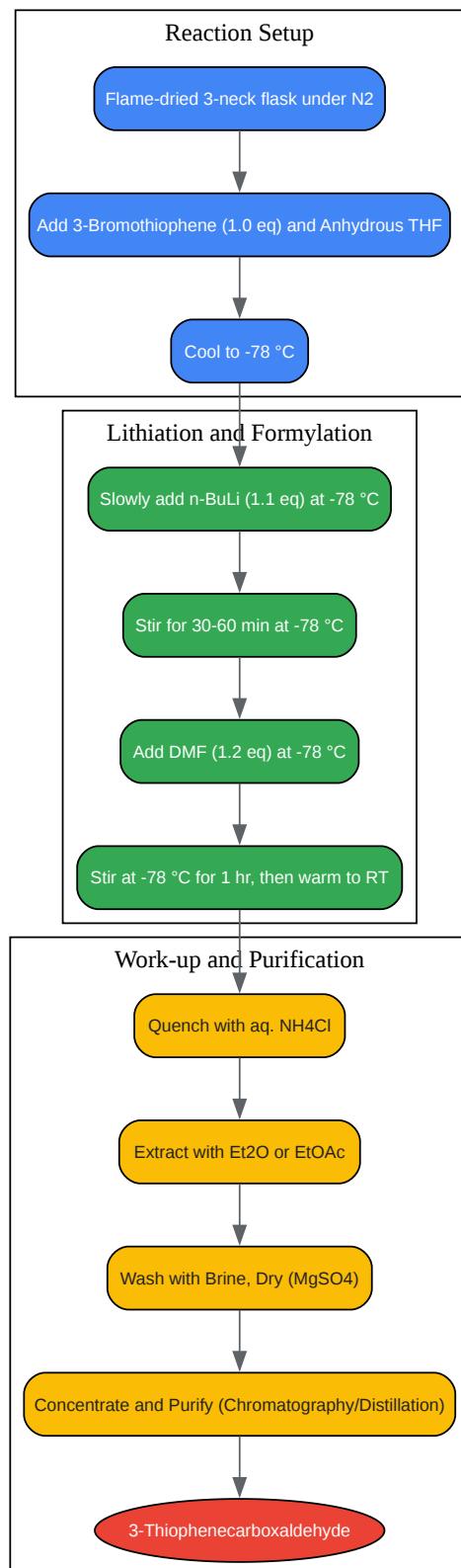
This protocol details the synthesis of **3-Thiophenecarboxaldehyde** from 3-bromothiophene using n-butyllithium and N,N-dimethylformamide (DMF). [8]

Reaction Principle: The synthesis proceeds via a lithium-halogen exchange between 3-bromothiophene and n-butyllithium to form the highly reactive 3-thienyllithium intermediate. This organolithium species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF to form a tetrahedral intermediate, which upon aqueous workup, yields the desired aldehyde.

Experimental Protocol:

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
- **Reagents and Solvents:**
 - 3-Bromothiophene (1.0 eq)
 - Anhydrous Tetrahydrofuran (THF)
 - n-Butyllithium (n-BuLi) (1.1 eq)
 - N,N-Dimethylformamide (DMF) (1.2 eq)
 - Saturated aqueous Ammonium Chloride (NH₄Cl) solution
 - Diethyl ether or Ethyl acetate
 - Brine
 - Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- **Procedure:**
 - Under a positive flow of nitrogen, add 3-bromothiophene to the flask via syringe.
 - Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.
 - Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes.
 - Slowly add n-butyllithium dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
 - Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

- Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture while maintaining the temperature at -78 °C.
- After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature.
- Work-up:
 - Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
 - Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to isolate **3-Thiophenecarboxaldehyde**.



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Synthesis of **3-Thiophenecarboxaldehyde** Workflow

Applications in Drug Development

3-Thiophenecarboxaldehyde is a precursor for a variety of biologically active molecules. One notable application is in the synthesis of substituted thiophenesulfonamides, which are known inhibitors of carbonic anhydrase.

General Protocol for the Synthesis of 4-Substituted 2-Thiophenesulfonamides

While a specific, detailed protocol for the synthesis of 4-substituted 2-thiophenesulfonamides starting directly from **3-thiophenecarboxaldehyde** is not readily available in a single source, a general multi-step pathway can be outlined based on common organic transformations. This hypothetical pathway illustrates the utility of **3-thiophenecarboxaldehyde** as a starting material.

Logical Relationship Pathway:

- Protection of the Aldehyde: The aldehyde group is first protected, for example, as a diethyl acetal, to prevent it from interfering with subsequent reactions.
- Introduction of a Substituent at the 4-Position: This can be achieved through various methods, such as bromination followed by a cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce the desired 'R' group.
- Sulfonylation at the 2-Position: The thiophene ring is lithiated at the 2-position, followed by quenching with sulfur dioxide and then an oxidative chlorination (e.g., with N-chlorosuccinimide) to form the sulfonyl chloride.
- Amination: The sulfonyl chloride is then reacted with ammonia or an amine to form the sulfonamide.
- Deprotection: Finally, the protecting group on the aldehyde is removed to yield the 4-substituted 2-thiophenesulfonamide with a formyl group at the 3-position (or the aldehyde can be modified prior to deprotection).



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Logical Pathway to 4-Substituted 2-Thiophenesulfonamides

Safety and Handling

3-Thiophenecarboxaldehyde is a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[9]

Hazard and Precautionary Statements

GHS Classification	Hazard Statement	Precautionary Statement Codes	Reference(s)
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	P264, P270, P301+P312, P330, P501	[2]
Skin Irritation (Category 2)	H315: Causes skin irritation	P264, P280, P302+P352, P321, P332+P313, P362	[2]
Eye Irritation (Category 2A)	H319: Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313	[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405, P501	

Handling and Storage

- Handling: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated

area. Wash hands and any exposed skin thoroughly after handling. Keep away from heat, sparks, open flames, and hot surfaces.[9]

- Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up. It is recommended to store under an inert atmosphere (e.g., nitrogen) and at refrigerated temperatures (2-8°C) as the compound can be air sensitive.[9]

First-Aid Measures

- If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
- If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[9]

Conclusion

3-Thiophenecarboxaldehyde (CAS 498-62-4) is a cornerstone intermediate in modern organic and medicinal chemistry. Its versatile reactivity, stemming from the aldehyde group and the thiophene ring, allows for the construction of a diverse range of complex molecules with significant biological and material properties. This guide has provided key technical data and detailed protocols to aid researchers and professionals in the effective and safe utilization of this important chemical compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Thiophenecarboxaldehyde (CAS 498-62-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150965#3-thiophenecarboxaldehyde-cas-number-498-62-4]

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